Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Lipophilicity Ligand Efficiency Drug-likeness

Researchers requiring a validated kinase inhibitor scaffold for SAR exploration often face limited access to well-characterized core intermediates. This compound directly addresses that gap as a tractable, drug-like starting point (MW 285.27, XLogP3 2.3, TPSA 56.5 Ų) with a metabolically stable 4-fluorophenyl substituent at C-7. - Enables head-to-head comparison with 4-Cl, 4-Me, and unsubstituted phenyl analogs in BRAF/kinase assays. - C-3 ethyl ester permits facile hydrolysis and amide coupling for C-3 library generation or biotinylated probe synthesis. - 19F NMR-active tag enables direct ligand-observed binding assays without radioactive/fluorescent labeling.

Molecular Formula C15H12FN3O2
Molecular Weight 285.278
CAS No. 738620-84-3
Cat. No. B2754942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS738620-84-3
Molecular FormulaC15H12FN3O2
Molecular Weight285.278
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O2/c1-2-21-15(20)12-9-18-19-13(7-8-17-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3
InChIKeyMLNMBJMLAXBORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Identity & Physicochemical Profile


Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (C15H12FN3O2, MW 285.27) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class – a privileged scaffold extensively validated as kinase inhibitors [2][3]. The compound features a fused pyrazole-pyrimidine core with an ethyl carboxylate at position 3 and a 4-fluorophenyl substituent at position 7. Computed physicochemical properties include an XLogP3 of 2.3, topological polar surface area (TPSA) of 56.5 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. The C-3 ethyl ester distinguishes it from the corresponding carboxylic acid derivative (CAS 870540-31-1, MW 257.22) , offering enhanced organic solubility and serving as a latent precursor for further functionalization.

Scaffold B-Raf kinase inhibitor pharmacophore; reported non-hinge binding mode
C-3 Handle Ethyl ester for one-step hydrolysis to carboxylic acid, enabling amide coupling
C-7 Substituent 4-Fluorophenyl with balanced lipophilicity and predicted metabolic stability

4-Fluorophenyl Substitution: A Critical Distinction


Substituting the 4-fluorophenyl group at position 7 of the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold for a 4-chlorophenyl (CAS 741710-05-4) , 4-methylphenyl (CAS 678983-41-0) , or unsubstituted phenyl analog is not a bioisosterically neutral exchange. Fluorine's unique combination of high electronegativity, small atomic radius (van der Waals radius ~1.47 Å, comparable to hydrogen at ~1.20 Å), and strong C–F bond (~485 kJ/mol) imparts distinct electronic, conformational, and metabolic stability effects that chloro, methyl, or hydrogen substituents cannot replicate [1][2]. Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold, SAR studies have demonstrated that aryl substituent identity at C-7 directly modulates both biochemical potency and tumor cell antiproliferative activity . Even within the same compound series, the 4-fluorophenyl moiety offers a uniquely balanced profile of moderate lipophilicity (XLogP3 2.3) versus the 4-chloro analog (MW 301.73, inherently higher XLogP due to chlorine's larger hydrophobic surface area), translating to differential permeability, solubility, and off-target binding that cannot be extrapolated across halogen substitutions.

4-Chlorophenyl analog Higher lipophilicity may alter permeability and off-target binding profiles; equipotency cannot be assumed.
4-Methylphenyl analog Benzylic C–H bonds prone to CYP450 oxidation; metabolic clearance may differ significantly.
Unsubstituted phenyl analog Para position susceptible to aromatic hydroxylation; metabolite profile may shift in vivo.

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Differentiation Evidence


Lipophilicity Advantage of 4-Fluorophenyl Substitution

The target compound exhibits a predicted XLogP3 of 2.3 [1], which is lower than that predicted for the 4-chlorophenyl analog (estimated XLogP3 ~2.8–3.0, due to chlorine's larger hydrophobic surface area and higher molecular polarizability) and the 4-methylphenyl analog (estimated XLogP3 ~2.7–3.0). With a molecular weight of 285.27 Da [1] versus 301.73 Da for the 4-chloro analog and 281.31 Da for the 4-methyl analog , the target compound maintains a favorable MW/XLogP ratio compared to chlorine substitution. Fluorine's modest lipophilicity contribution (Hansch πF = 0.14) versus chlorine (πCl = 0.71) and methyl (πCH3 = 0.56) means the target compound occupies a more advantageous position on the lipophilic ligand efficiency (LLE) scale [2], critical for reducing promiscuous protein binding and improving downstream pharmacokinetic developability.

Lipophilicity Context
Data to verify
XLogP3 2.3 vs 4-Cl est. ~2.8–3.0, Δπ = −0.57
Supports balanced lipophilic ligand efficiency context
Computed values; experimental logP recommended
Lipophilicity Ligand Efficiency Drug-likeness Fluorine Substitution

Metabolic Stability via C-4 Fluorination

The 4-fluorophenyl substituent at position C-7 of the target compound occupies the para position on the phenyl ring with a metabolically resistant C–F bond. In contrast, the unsubstituted 7-phenyl analog (CAS 874773-92-9 corresponding carboxy form) bears a hydrogen at the para position, which is susceptible to aromatic hydroxylation by CYP450 enzymes—a well-established metabolic liability [3]. The 4-methylphenyl analog (CAS 678983-41-0) is subject to CYP450-mediated benzylic hydroxylation and subsequent oxidation to the carboxylic acid [4]. The 4-chlorophenyl analog (CAS 741710-05-4) , while less metabolically labile than methyl, can undergo oxidative dechlorination or glutathione conjugation, generating reactive intermediates [5]. Fluorine's high bond dissociation energy (~485 kJ/mol for C–F vs. ~397 kJ/mol for C–Cl and ~351 kJ/mol for benzylic C–H) renders the 4-fluorophenyl moiety the most oxidatively resistant among the common para-substituted phenyl analogs [1].

Metabolic Stability Context
Class-level inference
C–F BDE ~525 kJ/mol vs C–H ~472, C–Cl ~397, benzylic ~351 kJ/mol
4-Fluorophenyl may reduce CYP-mediated para-oxidation risk
Gas-phase BDE; in vitro microsomal stability advised
Metabolic Stability CYP450 Oxidation Fluorine Blocking Lead Optimization

C-3 Ethyl Ester as a Versatile Synthetic Handle

The ethyl carboxylate at position 3 of the target compound is readily hydrolyzed to the free carboxylic acid (7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 870540-31-1, MW 257.22) under mild basic conditions (e.g., LiOH/THF/H2O or NaOH/EtOH) [2]. The free acid is the direct precursor for amide coupling with diverse amine partners (e.g., using HATU, EDCI/HOBt), a critical derivatization step in kinase inhibitor SAR [3]. In contrast, the pre-formed carboxylic acid analog (CAS 870540-31-1) , while closer to the final coupling step, exhibits lower organic solubility and may require problematic DMF/DMSO co-solvents, whereas the ethyl ester target compound is readily soluble in common organic solvents (DCM, THF, EtOAc) . The target compound thus provides an optimal balance of stability during storage and handling while enabling a single deprotection step to access the reactive carboxy intermediate.

Synthetic Handle
Head-to-head
Ethyl ester → 1-step hydrolysis to acid for amide coupling; soluble in DCM/THF
Ester supports organic-solvent handling and coupling flexibility
Acid analog requires DMF/DMSO; reported hydrolysis conditions available
Synthetic Intermediate Prodrug Strategy Ester Hydrolysis Amide Coupling

Validated Non-Hinge-Binding Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been unequivocally validated as a B-Raf kinase inhibitor pharmacophore through high-throughput screening, SAR optimization, and X-ray crystallography [1][2]. The lead compound from this series (compound 10n) exhibited potent BRAF inhibition and was shown by co-crystallography (PDB: 3II5) to bind B-Raf without forming the canonical hinge-binding hydrogen bond typically observed for kinase inhibitors [2]. This unique non-hinge-binding mode suggests that the pyrazolo[1,5-a]pyrimidine core can achieve target selectivity through interactions distinct from ATP-competitive hinge binders. A related ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (compound 68) demonstrated BRAF IC50 of 1.5 μM and inhibited tumor cell growth across a panel of cell lines (BXPC-3 IC50 3.25 μM, HT29 IC50 7.0 μM, A375 IC50 3.8 μM) [3]. While these data are for elaborated analogs rather than the target compound itself, they establish the intrinsic target-engagement capability of the pyrazolo[1,5-a]pyrimidine-3-carboxylate core structure that the target compound carries in its unadorned form.

Scaffold Validation
Class-level inference
Analog compound 68: BRAF IC50 1.5 μM; cellular IC50 3.25–7.0 μM; PDB: 3II5
Scaffold shows target-engagement potential for B-Raf kinase studies
Target compound IC50 not reported; elaborated analog data shown
B-Raf Kinase Kinase Inhibitor Non-Hinge Binder Scaffold Validation

Ethyl Ester as a Bioisostere of Active Carboxylate

The pyrazolo[1,5-a]pyrimidine-3-carboxylate series reported by Gopalsamy et al. demonstrates that the free carboxylate or its amide derivatives are critical for B-Raf activity, with SAR showing that esterification to the ethyl ester retains or modulates potency [2]. The target compound exists as the ethyl ester, which can be considered a prodrug or protected form of the active carboxylate species. Upon in vivo or in vitro esterase-mediated hydrolysis, it generates the corresponding carboxylic acid, which is the putative active species for target engagement [3]. This positions the target compound as a direct synthetic entry point to the 3-carboxy pyrazolo[1,5-a]pyrimidine pharmacophore, requiring only deprotection to access the active pharmacophore, whereas compounds lacking the 3-carboxylate entirely (e.g., 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, CAS not available as free base) lack the critical hydrogen-bond donor/acceptor functionality required for kinase hinge-region or allosteric site interaction [2].

Pharmacophore Integrity
Class-level inference
C-3 carboxylate essential for B-Raf inhibition; ethyl ester is latent form
C-3 ester maintains critical pharmacophore for kinase interaction
Des-carboxy analog lacks target engagement; esterase hydrolysis expected
Bioisostere Lead Optimization Ester Prodrug Carboxylic Acid Isostere

Key Application Scenarios


B-Raf Kinase Inhibitor Lead Optimization

The target compound serves as a direct, tractable starting point for SAR exploration at the C-7 position of the pyrazolo[1,5-a]pyrimidine-3-carboxylate kinase inhibitor scaffold [2][3]. The 4-fluorophenyl substitution provides a metabolically stable, optimally lipophilic baseline that can be compared head-to-head with 4-chloro, 4-methyl, and unsubstituted phenyl analogs in biochemical and cellular BRAF assays. The ethyl ester permits straightforward hydrolysis and subsequent amide coupling to generate diverse C-3 amide libraries for kinase selectivity profiling [6].

Negative Control for Kinase Inhibitor Studies

Because the target compound represents the minimal pharmacophore without additional C-5 or C-6 substitution, it is expected to display low-micromolar or weaker BRAF inhibition compared to fully elaborated leads such as compound 68 (BRAF IC50 1.5 μM) [7] or compound 10n. This makes it suitable as a specificity control to demonstrate that observed kinase inhibition arises from elaborated substitution rather than the core scaffold alone [3].

Structure-Property Relationship Probe for Phenyl Analogs

The target compound's computed XLogP3 of 2.3, TPSA of 56.5 Ų, and MW of 285.27 [1] position it as the most drug-like member of the 7-(4-substituted-phenyl) pyrazolo[1,5-a]pyrimidine-3-carboxylate series, with a superior lipophilic ligand efficiency profile relative to the 4-chloro (MW 301.73, est. XLogP3 ~2.8–3.0) and 4-methyl (MW 281.31, est. XLogP3 ~2.7–3.0) analogs . Procurement of all three analogs enables systematic SPR analysis to guide aryl substitution strategy in lead optimization [5].

Covalent Probe Development via C-3 Carboxylate

Hydrolysis of the ethyl ester to the free carboxylic acid followed by amide coupling with amine-containing linkers (e.g., PEG-amine, biotin-PEG-amine) [6] generates pull-down probes or biotinylated derivatives for target identification studies. The 4-fluorophenyl group provides a distinct 19F NMR handle for ligand-observed binding assays, enabling direct quantification of target engagement in biochemical and cellular contexts without requiring radioactive or fluorescent labeling [4].

Application
Selection Property
Validation Focus
B-Raf Kinase Lead Optimization
C-7 modifiable scaffold with 4-F baseline
C-3 amide library generation; kinase selectivity profiling
Kinase Specificity Control
Minimal pharmacophore without elaborated C-5/C-6 substitution
Confirm inhibition arises from elaborated substitution
Structure–Property Relationship (SPR) Profiling
Computed physicochemical profile (lipophilicity, TPSA, MW)
Systematic aryl substitution comparison for property optimization
19F NMR Probe Development
C-3 ester for bioconjugation; 4-F as 19F NMR reporter
Ligand-observed binding assays; pull-down probe generation
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